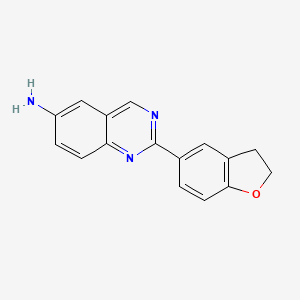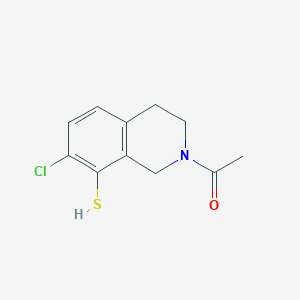
(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with iodine atoms at positions 4 and 5, and a carbamate group attached to the nitrogen atom of the pyrazole ring.
Preparation Methods
The synthesis of (4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the iodination of a pyrazole precursor followed by the introduction of the carbamate group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the iodination. The carbamate group can be introduced through a reaction with methyl isocyanate and phenylamine under controlled conditions . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atoms in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The iodine atoms and carbamate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate can be compared with other pyrazole derivatives such as:
3,5-diiodopyrazole: Similar in structure but lacks the carbamate group.
4,5-dimethylpyrazole: Substituted with methyl groups instead of iodine.
N-methyl-N-phenylcarbamate: Lacks the pyrazole ring. The uniqueness of this compound lies in its combination of iodine substitution and carbamate functionality, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9I2N3O2 |
|---|---|
Molecular Weight |
469.02 g/mol |
IUPAC Name |
(4,5-diiodopyrazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H9I2N3O2/c1-15(8-5-3-2-4-6-8)11(17)18-16-10(13)9(12)7-14-16/h2-7H,1H3 |
InChI Key |
BXJKKYZVEZHABO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)ON2C(=C(C=N2)I)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-Chlorophenyl)-N-(1-methylethyl)-4-oxo-6-[3-(1-piperidinyl)propoxy]-3(4H)-quinazolineacetamide](/img/structure/B8429623.png)




![3-[(Benzyloxy)methyl]-1-methylpyrrolidin-2-one](/img/structure/B8429651.png)

![8-bromo-5H-chromeno[3,4-c]pyridine](/img/structure/B8429664.png)





![1-cyclohexyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine](/img/structure/B8429721.png)
